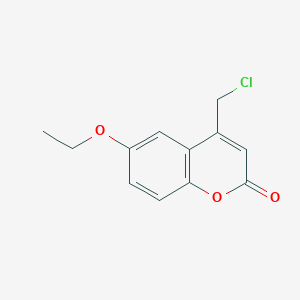

4-(chloromethyl)-6-ethoxy-2H-chromen-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-6-ethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO3/c1-2-15-9-3-4-11-10(6-9)8(7-13)5-12(14)16-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPQQESJVUOZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=O)C=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649292 | |

| Record name | 4-(Chloromethyl)-6-ethoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933916-95-1 | |

| Record name | 4-(Chloromethyl)-6-ethoxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933916-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-6-ethoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one, a coumarin derivative of interest in medicinal chemistry and materials science. This document details a proposed synthetic protocol based on established chemical principles, presents expected quantitative data in a structured format, and includes visualizations of the synthetic pathway and a representative biological mechanism of action.

Synthetic Pathway: The Pechmann Condensation

The synthesis of this compound is most effectively achieved through the Pechmann condensation. This well-established method involves the acid-catalyzed reaction of a phenol with a β-ketoester. In this specific synthesis, 4-ethoxyphenol serves as the phenolic precursor and ethyl 4-chloroacetoacetate provides the β-ketoester component. The reaction is typically facilitated by a strong acid catalyst, such as concentrated sulfuric acid or, in a more contemporary and environmentally benign approach, a solid acid catalyst like sulfamic acid.

The reaction proceeds through an initial acid-catalyzed transesterification, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type acylation) to form a cyclic intermediate. Subsequent dehydration yields the final coumarin product.

Caption: Synthetic pathway for this compound via Pechmann condensation.

Experimental Protocol: Proposed Synthesis

The following is a detailed, proposed experimental protocol for the synthesis of this compound based on the Pechmann condensation using sulfamic acid as a catalyst. This method is adapted from established procedures for similar coumarin syntheses.

Materials:

-

4-Ethoxyphenol

-

Ethyl 4-chloroacetoacetate

-

Sulfamic acid (NH₂SO₃H)

-

Ethanol

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Glassware for column chromatography

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 4-ethoxyphenol (1.0 eq), ethyl 4-chloroacetoacetate (1.2 eq), and sulfamic acid (0.1 eq).

-

Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring under a reflux condenser. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system. The reaction is expected to be complete within 2-4 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add ethanol to dissolve the crude product and filter the mixture to remove the sulfamic acid catalyst.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and characterization of this compound. Please note that the yield is an estimate based on similar reactions, and the characterization data are predicted values based on the chemical structure and typical spectroscopic data for coumarin derivatives.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₁ClO₃ |

| Molecular Weight | 238.67 g/mol |

| Appearance | White to off-white solid |

| Expected Yield | 75-85% |

| Melting Point | Not reported (expected >100 °C) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.4-7.0 (m, 3H, Ar-H), 6.5 (s, 1H, C3-H), 4.7 (s, 2H, -CH₂Cl), 4.1 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160 (C=O), 155 (C-O-Ar), 148, 145, 120, 118, 115, 110 (Ar-C), 112 (C3), 64 (-OCH₂-), 45 (-CH₂Cl), 15 (-CH₃) |

| Mass Spectrum (EI) | m/z: 238 [M]⁺, 203 [M-Cl]⁺, 175, 147 |

| IR (KBr) | ν (cm⁻¹): 3050 (Ar C-H), 2980 (Alkyl C-H), 1720 (C=O lactone), 1610, 1500 (C=C aromatic), 1250 (C-O ether), 750 (C-Cl) |

Representative Biological Activity Workflow

While the specific biological targets of this compound are not yet elucidated, many coumarin derivatives are known to exhibit biological activity through enzyme inhibition. The 4-(chloromethyl) group can act as an electrophile, potentially forming a covalent bond with nucleophilic residues in the active site of an enzyme. The following diagram illustrates a general workflow for screening this compound for potential enzyme inhibitory activity.

Caption: A general workflow for evaluating the enzyme inhibitory potential of the title compound.

Conclusion

The synthesis of this compound can be reliably achieved via the Pechmann condensation of 4-ethoxyphenol and ethyl 4-chloroacetoacetate. The proposed protocol utilizing sulfamic acid offers a practical and efficient route to this compound. The provided quantitative and spectroscopic data serve as a benchmark for the successful synthesis and characterization of this molecule. Further investigation into the biological activities of this compound is warranted, given the broad pharmacological potential of the coumarin scaffold.

An In-Depth Technical Guide on the Physicochemical Properties of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(chloromethyl)-6-ethoxy-2H-chromen-2-one is a coumarin derivative of interest in medicinal chemistry and drug discovery. Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant experimental details and potential biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The data has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁ClO₃ | --INVALID-LINK-- |

| Molecular Weight | 238.67 g/mol | --INVALID-LINK-- |

| Appearance | Solid (form not specified) | --INVALID-LINK-- |

| Melting Point | Not explicitly reported | |

| Boiling Point | Not explicitly reported | |

| Solubility | Not explicitly reported |

Synthesis

The primary synthetic route for 4-substituted coumarins is the Pechmann condensation.[1] This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of this compound, the likely precursors are 4-ethoxyphenol and ethyl 4-chloroacetoacetate.

Experimental Protocol: General Pechmann Condensation

While a specific protocol for this compound is not detailed in the reviewed literature, a general procedure for the Pechmann condensation is as follows:

-

Reactant Mixture: Equimolar amounts of the phenol (4-ethoxyphenol) and the β-ketoester (ethyl 4-chloroacetoacetate) are mixed.

-

Catalyst Addition: A strong acid catalyst, such as sulfuric acid, is added to the mixture. Other catalysts that can be employed include ionic liquids or solid acid catalysts to promote a more environmentally friendly reaction.

-

Reaction Conditions: The reaction mixture is typically heated. The optimal temperature and reaction time are dependent on the specific substrates and catalyst used.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into cold water to precipitate the crude product. The solid product is then collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.

Logical Flow for Pechmann Condensation

References

An In-depth Technical Guide on 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one (CAS: 933916-95-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific in-depth studies on the biological activities and detailed experimental protocols for 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one. This guide provides a comprehensive overview of its chemical properties and places it within the broader context of substituted coumarins, a class of compounds with significant therapeutic interest. The experimental protocols and potential mechanisms of action described are based on established methodologies for analogous compounds and should be considered illustrative.

Core Compound Properties

This compound is a substituted coumarin derivative. The coumarin scaffold is a key pharmacophore in numerous biologically active compounds.[1] The presence of a reactive chloromethyl group at the 4-position and an ethoxy group at the 6-position suggests potential for both targeted chemical modification and specific biological interactions.

| Property | Value | Source |

| CAS Number | 933916-95-1 | [2] |

| Molecular Formula | C₁₂H₁₁ClO₃ | [3][4] |

| Molecular Weight | 238.67 g/mol | [3][4] |

| Physical Form | Solid | [3] |

| SMILES String | O=C1C=C(CCl)C(C=C(OCC)C=C2)=C2O1 | [3] |

| InChI Key | QYPQQESJVUOZBT-UHFFFAOYSA-N | [3] |

Synthesis and Chemical Reactivity

Below is a generalized workflow for the synthesis and subsequent derivatization of 4-(chloromethyl)-coumarins.

Biological Context and Therapeutic Potential

The broader family of chromene derivatives exhibits a wide array of biological activities, making them attractive scaffolds for drug discovery.[1][6]

-

Anticancer Activity: Many substituted chromenes have demonstrated potent antiproliferative effects against various cancer cell lines.[6][7] The mechanism of action can vary, with some derivatives acting as inhibitors of key signaling molecules like phosphoinositide 3-kinase (PI3K).[7]

-

Antimicrobial and Antiviral Properties: The chromene nucleus is present in compounds with demonstrated antibacterial, antifungal, and antiviral activities, including anti-HIV effects.[8]

-

Anti-inflammatory Effects: Certain coumarin derivatives have shown significant anti-inflammatory properties.[9]

Given these precedents, this compound represents a promising starting point for the development of novel therapeutics. The ethoxy group at the 6-position may influence pharmacokinetic properties, while the reactive chloromethyl handle at the 4-position is ideal for creating targeted covalent inhibitors or for generating a diverse library of compounds for screening.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a coumarin derivative, based on known activities of this class of compounds.

Illustrative Experimental Protocols

The following are generalized protocols that would be suitable for the initial investigation of this compound and its derivatives.

General Procedure for Nucleophilic Substitution

This protocol describes a general method for reacting the title compound with a nucleophile to generate a derivative.

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF).

-

Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, thiol, or alcohol; 1.1-1.5 equivalents) to the solution.

-

Base Addition: If the nucleophile is an amine or thiol, add a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 equivalents) to scavenge the HCl byproduct.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic or antiproliferative effects of a compound on a cancer cell line.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound is a promising, yet underexplored, chemical entity. Its structural features, particularly the reactive chloromethyl group, make it an excellent candidate for the development of novel therapeutic agents through medicinal chemistry campaigns. The broad biological activities of the coumarin class of compounds provide a strong rationale for further investigation into its potential anticancer, antimicrobial, and anti-inflammatory properties. Future research should focus on the systematic synthesis of derivatives, comprehensive in vitro and in vivo screening, and elucidation of its specific molecular targets and mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 933916-95-1 | Benchchem [benchchem.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 7. Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide [mdpi.com]

Structure Elucidation of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines a proposed synthetic pathway via the Pechmann condensation and presents predicted spectroscopic data based on the analysis of structurally related compounds. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel coumarin derivatives.

Introduction

Coumarins (2H-chromen-2-ones) are a significant class of naturally occurring and synthetic benzopyrones that exhibit a wide range of pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. The biological efficacy of coumarin derivatives is often dictated by the nature and position of substituents on the benzopyrone core. The title compound, this compound, with its reactive chloromethyl group at the 4-position and an ethoxy substituent on the benzene ring, represents a versatile scaffold for the development of new therapeutic agents. The chloromethyl group can be readily converted to other functionalities, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. This guide details the proposed synthesis and a thorough in-silico structural characterization.

Molecular Structure:

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁ClO₃ | [1] |

| Molecular Weight | 238.67 g/mol | [1] |

| Appearance | Predicted to be a solid | [2] |

| CAS Number | 933916-95-1 | [1] |

Proposed Synthesis

The most common and efficient method for the synthesis of 4-substituted coumarins is the Pechmann condensation.[3] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of this compound, the proposed reactants are 4-ethoxyphenol and ethyl 4-chloroacetoacetate.

Experimental Protocol: Pechmann Condensation

Reagents:

-

4-Ethoxyphenol

-

Ethyl 4-chloroacetoacetate

-

Concentrated Sulfuric Acid (or another suitable acid catalyst, e.g., Amberlyst-15)[4]

-

Ethanol (for recrystallization)

-

Deionized Water

Procedure:

-

To a cooled (0-5 °C) round-bottom flask, slowly add concentrated sulfuric acid to an equimolar mixture of 4-ethoxyphenol and ethyl 4-chloroacetoacetate with constant stirring.

-

After the initial exothermic reaction subsides, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into a beaker containing crushed ice.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold deionized water to remove any residual acid.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Predicted Spectroscopic Data and Structure Elucidation

The following spectroscopic data are predicted based on known values for structurally similar coumarin derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic proton, the chloromethyl protons, and the ethoxy group protons.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.40 | d | 1H | H-5 | Aromatic proton ortho to the ring fusion, expected to be a doublet. |

| ~7.15 | dd | 1H | H-7 | Aromatic proton meta to the ethoxy group, expected to be a doublet of doublets. |

| ~7.10 | d | 1H | H-8 | Aromatic proton ortho to the ethoxy group, expected to be a doublet. |

| ~6.50 | s | 1H | H-3 | Vinylic proton of the α-pyrone ring. |

| ~4.80 | s | 2H | -CH₂Cl | Protons of the chloromethyl group, expected to be a singlet.[5] |

| ~4.10 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethoxy group, coupled to the methyl protons. |

| ~1.45 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethoxy group, coupled to the methylene protons. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160.0 | C-2 (C=O) | Carbonyl carbon of the lactone.[6] |

| ~155.0 | C-6 | Aromatic carbon attached to the ethoxy group. |

| ~150.0 | C-8a | Aromatic carbon at the ring junction. |

| ~145.0 | C-4 | Vinylic carbon bearing the chloromethyl group. |

| ~125.0 | C-5 | Aromatic CH carbon. |

| ~118.0 | C-4a | Aromatic carbon at the ring junction. |

| ~115.0 | C-3 | Vinylic CH carbon. |

| ~112.0 | C-7 | Aromatic CH carbon. |

| ~102.0 | C-8 | Aromatic CH carbon. |

| ~64.0 | -OCH₂CH₃ | Methylene carbon of the ethoxy group. |

| ~45.0 | -CH₂Cl | Carbon of the chloromethyl group.[6] |

| ~14.5 | -OCH₂CH₃ | Methyl carbon of the ethoxy group. |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is characteristic of coumarins.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 238/240 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes) |

| 210/212 | [M - CO]⁺ |

| 203 | [M - Cl]⁺ |

| 189 | [M - CH₂Cl]⁺ |

| 175 | [M - CO - Cl]⁺ |

| 161 | [M - CO - CH₂Cl]⁺ |

The primary fragmentation pathway for coumarins involves the loss of a carbon monoxide (CO) molecule from the pyrone ring to form a benzofuran radical cation.[7][8] Further fragmentation can occur through the loss of the chloromethyl and ethoxy substituents.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980, ~2930 | Medium | Aliphatic C-H stretch (-CH₂-, -CH₃) |

| ~1720 | Strong | C=O stretch (α,β-unsaturated lactone)[6] |

| ~1610, ~1580 | Medium-Strong | C=C stretch (aromatic and vinylic) |

| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1040 | Strong | Aryl-O-C stretch (symmetric) |

| ~750 | Strong | C-Cl stretch |

Conclusion

This technical guide provides a detailed framework for the synthesis and structural elucidation of this compound. While direct experimental data is currently scarce, the proposed Pechmann condensation offers a viable synthetic route. The predicted spectroscopic data, based on established principles and data from analogous compounds, provides a robust template for the characterization of this and other related coumarin derivatives. This information is intended to facilitate further research into the chemical and biological properties of this promising class of compounds.

References

- 1. scbt.com [scbt.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benthamopen.com [benthamopen.com]

- 8. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one in Organic Solvents: A Technical Guide

Abstract

This technical guide addresses the solubility of the coumarin derivative, 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one, in organic solvents. Despite a comprehensive review of scientific literature and chemical databases, no specific quantitative solubility data for this compound was found in the public domain. However, this document provides a detailed, generalized experimental protocol for determining the solubility of coumarin derivatives, based on established methodologies for similar compounds. It also discusses the general factors influencing the solubility of this class of compounds. This guide is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a foundational understanding of its solubility characteristics and methods for its determination.

Introduction

This compound is a substituted coumarin. Coumarins are a well-known class of benzopyrone compounds found in many plants and are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anticoagulant, anti-inflammatory, and antitumor properties. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in drug development. Understanding the solubility of this compound in various organic solvents is essential for its synthesis, purification, and formulation into therapeutic agents.

Experimental Protocol for Solubility Determination

The following section outlines a detailed, generalized experimental protocol for determining the solubility of this compound in various organic solvents. This protocol is based on the widely used shake-flask method and static analytical methods reported for other coumarin derivatives[2].

Materials and Equipment

-

Solute: this compound (of high purity)

-

Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).

-

Equipment:

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume or mass of a specific organic solvent. The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 298.15 K or 310.15 K).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified duration (e.g., 10-15 minutes).

-

-

Sample Withdrawal and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed/pre-cooled syringe to match the equilibration temperature.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) into a pre-weighed volumetric flask. This step is crucial to remove any remaining solid particles.

-

Accurately weigh the volumetric flask containing the aliquot to determine the mass of the solution.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantitative Analysis:

-

The concentration of this compound in the diluted solution can be determined using either UV-Vis spectrophotometry or HPLC.

-

UV-Vis Spectrophotometry: Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax) for the compound. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

HPLC: Develop a suitable HPLC method with a UV detector. Prepare a calibration curve by plotting the peak area versus the concentration for a series of standard solutions. Inject the diluted sample and determine its concentration from the calibration curve.

-

-

-

Solubility Calculation:

-

Calculate the concentration of the solute in the original undiluted supernatant, taking into account the dilution factor.

-

The solubility can be expressed in various units, such as g/L, mg/mL, mol/L (molarity), or mole fraction.

-

Factors Influencing Solubility of Coumarin Derivatives

The solubility of this compound in organic solvents will be influenced by several factors related to both the solute and the solvent.

-

Solute Properties:

-

Crystal Lattice Energy: Higher crystal lattice energy will generally result in lower solubility.

-

Substituents: The nature and position of substituents on the coumarin ring play a significant role. The ethoxy group at the 6-position and the chloromethyl group at the 4-position will influence the polarity and intermolecular interactions of the molecule. Lipophilic substituents are known to decrease solubility in polar solvents[1].

-

-

Solvent Properties:

-

Polarity: The principle of "like dissolves like" is a good starting point. The solubility of the compound will likely be higher in solvents with similar polarity.

-

Hydrogen Bonding Capacity: The ability of the solvent to act as a hydrogen bond donor or acceptor can influence its interaction with the solute.

-

Dielectric Constant: The dielectric constant of a solvent affects its ability to reduce the electrostatic interactions between solute molecules[3].

-

Data Presentation

While no specific data is available for this compound, the results from the experimental protocol described above should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents and at different temperatures.

Table 1: Hypothetical Solubility Data for this compound at 298.15 K

| Organic Solvent | Dielectric Constant (at 298.15 K) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | Experimental Value | Calculated Value |

| Ethanol | 24.5 | Experimental Value | Calculated Value |

| Acetone | 20.7 | Experimental Value | Calculated Value |

| Acetonitrile | 37.5 | Experimental Value | Calculated Value |

| Ethyl Acetate | 6.02 | Experimental Value | Calculated Value |

| Dichloromethane | 8.93 | Experimental Value | Calculated Value |

| DMSO | 46.7 | Experimental Value | Calculated Value |

| DMF | 36.7 | Experimental Value | Calculated Value |

Signaling Pathways

A search of the available literature did not yield any specific information regarding the signaling pathways modulated by this compound. Research into the biological activity of this specific coumarin derivative is required to elucidate its mechanism of action and its potential interactions with cellular signaling pathways.

Conclusion

This technical guide provides a comprehensive framework for addressing the solubility of this compound in organic solvents. Although quantitative data for this specific compound is not currently available, the detailed experimental protocol and discussion of factors influencing solubility offer a solid foundation for researchers to determine this crucial physicochemical property. The provided workflow and data presentation structure will aid in the systematic characterization of this compound for applications in drug discovery and development. Further research is warranted to establish the solubility profile and biological activity of this compound.

References

Stability and Storage of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the coumarin derivative 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one. Due to the limited availability of specific stability data for this compound, this guide synthesizes information on the general stability of the coumarin scaffold and the reactivity of the chloromethyl group to provide essential guidance for its handling, storage, and use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to predicting its stability and reactivity.

| Property | Value |

| Molecular Formula | C₁₂H₁₁ClO₃ |

| Molecular Weight | 238.67 g/mol |

| Appearance | Solid (form may vary) |

| Storage Class | 11 - Combustible Solids |

Stability Profile

Hydrolytic Stability

The lactone ring of the coumarin scaffold is susceptible to hydrolysis, particularly under basic conditions, which leads to ring-opening and the formation of the corresponding coumarinic acid salt, followed by potential isomerization. The presence of the electron-withdrawing chloromethyl group may influence the rate of this hydrolysis. Acidic conditions may also promote hydrolysis, although generally at a slower rate than in basic media.

Photostability

Coumarin derivatives are known to be sensitive to light, particularly UV radiation.[1][2][3] Photodegradation can occur through various mechanisms, including [2+2] cycloaddition to form dimers, and photooxidation, which can be accelerated by the presence of singlet oxygen.[1] The ethoxy and chloromethyl substituents on the benzene ring may affect the photostability of the molecule.

Thermal Stability

Elevated temperatures can lead to the degradation of coumarin compounds. While specific data for this compound is unavailable, thermal stress can induce decomposition, the products of which would depend on the specific conditions. The chloromethyl group itself is a reactive moiety and may participate in thermal degradation reactions.

Proposed Degradation Pathways

Based on the chemical nature of the compound, the following degradation pathways are proposed. These pathways are hypothetical and would require experimental verification.

Caption: Proposed Degradation Pathways for this compound.

Recommended Storage and Handling Conditions

To ensure the integrity of this compound, the following storage and handling conditions are recommended based on its inferred stability profile.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Long-term storage at -20°C is advisable. | To minimize thermal degradation and potential hydrolysis if moisture is present. |

| Light | Protect from light. Store in amber vials or in the dark. | To prevent photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | To minimize oxidative degradation. |

| Moisture | Keep container tightly sealed to prevent moisture ingress. | To prevent hydrolysis of the lactone ring. |

| Handling | Handle in a well-ventilated area.[4] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[4] | The chloromethyl group can be reactive, and general safe laboratory practices should always be followed. |

Experimental Protocol for Forced Degradation Studies

To experimentally determine the stability of this compound, a forced degradation study is essential.[5][6][7][8] This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish degradation pathways.

General Workflow

The following diagram outlines a general workflow for conducting a forced degradation study.

Caption: General Workflow for a Forced Degradation Study.

Recommended Stress Conditions

Table 3 outlines the recommended conditions for a forced degradation study of this compound. These conditions are starting points and may need to be optimized based on the observed degradation.

| Stress Condition | Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C |

| Base Hydrolysis | 0.1 M NaOH at room temperature |

| Oxidative Degradation | 3% H₂O₂ at room temperature |

| Thermal Degradation | Solid state at 60°C and 80°C; Solution at 60°C |

| Photolytic Degradation | Exposure to UV light (e.g., 254 nm and 365 nm) and visible light |

Analytical Methodology

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate the parent compound from its degradation products.[9] The use of a mass spectrometer (LC-MS) is highly recommended for the identification and characterization of the degradants.

Conclusion

While specific stability data for this compound is limited, an understanding of the general reactivity of the coumarin scaffold and the chloromethyl group allows for informed decisions regarding its storage and handling. The compound is likely susceptible to hydrolysis, photolysis, and thermal degradation. Therefore, storage in a cool, dark, and dry environment is crucial to maintain its integrity. For critical applications in research and drug development, it is strongly recommended to perform forced degradation studies to elucidate its specific stability profile and identify any potential degradation products. This proactive approach will ensure the reliability of experimental results and contribute to the development of stable formulations.

References

- 1. nathan.instras.com [nathan.instras.com]

- 2. Photostability of Coumarin Laser Dyes - a Mechanistic Study Using Global and Local Reactivity Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UVA absorption and photostability of coumarins - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmasm.com [pharmasm.com]

- 9. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

Unlocking the Potential of Chloromethyl Coumarin Derivatives: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – Chloromethyl coumarin derivatives are emerging as a versatile class of compounds with significant potential across various scientific disciplines, particularly in biomedical research and drug development. This technical guide provides an in-depth overview of their applications as fluorescent probes, photosensitizers, and therapeutic agents, complete with experimental protocols and quantitative data to aid researchers in harnessing their unique properties.

The core structure of coumarin, a naturally occurring benzopyrone, imparts favorable photophysical properties and biological activity. The addition of a chloromethyl group provides a reactive site for conjugation to biomolecules, enhancing their utility as targeted probes and therapeutic agents. This guide will delve into the key applications of these derivatives, offering a valuable resource for scientists and drug development professionals.

Fluorescent Probes for Cellular Imaging

Chloromethyl coumarin derivatives are excellent candidates for fluorescent labeling and imaging due to their high fluorescence quantum yields, photostability, and sensitivity to the cellular microenvironment.[1] Their relatively small size allows for efficient cell permeability and real-time monitoring of biological processes.[2]

Photophysical Properties

The photophysical characteristics of coumarin derivatives can be finely tuned by altering their substitution patterns. This allows for the development of probes with specific excitation and emission profiles suitable for multicolor imaging and reduced spectral overlap.[2]

| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application | Reference |

| Coumarin-based ER Probe | 400 | 435-525 (in methanol) | 0.60 | Endoplasmic Reticulum Imaging | [3] |

| Trifluoromethyl Coumarin Probe (Cou-H2S) | 405 | 498 | - | Hydrogen Sulfide Detection | [4] |

| SWJT-14 | 380 (with Cys), 460 (with Hcy), 490 (with GSH) | 470 (with Cys), 550 (with Hcy), 553 (with GSH) | - | Differentiated Detection of Biothiols | [5] |

Experimental Protocol: Live-Cell Imaging

This protocol outlines a general procedure for labeling and imaging live cells using a chloromethyl coumarin-based fluorescent probe.

Materials:

-

Chloromethyl coumarin fluorescent probe

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging compatible microscopy slide or dish

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Seeding: Seed cells on a compatible imaging slide or dish and allow them to adhere and grow to the desired confluency.

-

Probe Preparation: Prepare a stock solution of the chloromethyl coumarin probe in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the final working concentration.

-

Cell Labeling: Remove the existing cell culture medium and add the probe-containing medium to the cells.

-

Incubation: Incubate the cells with the probe for a specific duration (typically 15-60 minutes) at 37°C in a CO2 incubator. Incubation time should be optimized for each cell line and probe.

-

Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

-

Imaging: Add fresh, pre-warmed cell culture medium or PBS to the cells. Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific coumarin derivative.

Experimental Workflow for Cellular Imaging

Photosensitizers in Photodynamic Therapy (PDT)

Coumarin derivatives are effective photosensitizers for both one- and two-photon excited photodynamic therapy (PDT).[6] Upon light activation, they can generate reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic to cancer cells and pathogenic microorganisms.[7][8]

Quantitative Data for PDT Applications

The efficacy of coumarin-based photosensitizers is determined by their singlet oxygen quantum yield and their photocytotoxicity against target cells.

| Derivative | Singlet Oxygen Quantum Yield (ΦΔ) | Target Organism/Cell Line | Application | Reference |

| ICM | 0.839 | Staphylococcus aureus | Antibacterial PDT | [8][9] |

Experimental Protocol: In Vitro Photodynamic Therapy

This protocol describes a general method for evaluating the in vitro photocytotoxicity of a coumarin-based photosensitizer.

Materials:

-

Coumarin photosensitizer

-

Cancer cell line or microbial strain

-

Appropriate cell culture or growth medium

-

96-well plates

-

Light source with a specific wavelength for photosensitizer activation

-

Cell viability assay kit (e.g., MTT, AlamarBlue)

Procedure:

-

Cell Seeding: Seed cells or microorganisms in a 96-well plate at a predetermined density and allow them to attach or grow overnight.

-

Photosensitizer Incubation: Treat the cells with various concentrations of the coumarin photosensitizer and incubate for a specific period in the dark.

-

Irradiation: Expose the cells to a light source at the activation wavelength of the photosensitizer for a defined duration. A control group should be kept in the dark to assess dark toxicity.

-

Post-Irradiation Incubation: After irradiation, replace the medium and incubate the cells for a further 24-48 hours.

-

Viability Assessment: Determine cell viability using a standard assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for both the irradiated and non-irradiated cells to determine the phototoxic index (PI = IC50_dark / IC50_light).

PDT Mechanism and Workflow

Therapeutic Applications: Anticancer and Enzyme Inhibitory Activity

Chloromethyl coumarin derivatives have demonstrated significant potential as therapeutic agents, particularly in cancer therapy and as enzyme inhibitors. Their anticancer effects are often attributed to the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[10][11][12][13]

Anticancer Activity

Numerous studies have reported the cytotoxic effects of coumarin derivatives against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one (2c) | HCT-116 | 8.47 | [14] |

| 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one (2d) | - | 20.7 (Taq DNA polymerase inhibition) | [14] |

| Scopoletin–cinnamic hybrid (23) | MCF-7 | 0.231 | [7] |

| Coumarin derivative (24) | MCF-7 | 1.3 | [7] |

| Coumarin–chalcone derivative (22) | MCF-7 | 9.62 µg/mL | [7] |

| Coumarin-containing sulfonamide (33) | MCF-7 | 0.0088 | [7] |

| Coumarin–monastrol hybrid (34) | MCF-7 | 2.42 | [7] |

| Coumarin–monastrol hybrid (34) | T-47D | 3.13 | [7] |

| Coumarin–monastrol hybrid (34) | MDA-MB-231 | 3.9 | [7] |

| Farnesiferol B | MCF-7 | 42.1 | [7] |

| Coumarin–pyrazole carbodithioate (para-bromo analogue) | A549 | 2.88 | [14] |

| Tacrine–coumarin hybrid (7b) | A549 | 21.22 | [14] |

| Coumarin derivative (15) | MCF-7 | 1.24 | [14] |

| 8-Isopentenyloxy coumarin | PC-3 | 24.57 µg/mL (at 72h) | [14] |

| Coumarin derivative (4) | HL60 | 8.09 | [15] |

| Coumarin derivative (4) | MCF-7 | 3.26 | [15] |

| Coumarin derivative (4) | A549 | 9.34 | [15] |

| Coumarin derivative (8b) | HepG2 | 13.14 | [15] |

| Coumarin derivative (8b) | MCF-7 | 7.35 | [15] |

| Coumarin derivative (8b) | A549 | 4.63 | [15] |

| Coumarin–1,2,3-triazole hybrid (12c) | PC3 | 0.34 | [16] |

| Coumarin–1,2,3-triazole hybrid (12c) | MGC803 | 0.13 | [16] |

| Coumarin–1,2,3-triazole hybrid (12c) | HepG2 | 1.74 | [16] |

| Coumarin–pyrazole hybrid (35) | HepG2 | 2.96 | [16] |

| Coumarin–pyrazole hybrid (35) | SMMC-7721 | 2.08 | [16] |

| Coumarin–pyrazole hybrid (35) | U87 | 3.85 | [16] |

| Coumarin–pyrazole hybrid (35) | H1299 | 5.36 | [16] |

| Coumarin–thiazole hybrid (44a) | HepG2 | 3.74 | [16] |

| Coumarin–thiazole hybrid (44b) | MCF-7 | 4.03 | [16] |

| Coumarin–thiazole hybrid (44c) | HepG2 | 3.06 | [16] |

| Coumarin–thiazole hybrid (44c) | MCF-7 | 4.42 | [16] |

Signaling Pathway in Cancer

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Certain coumarin derivatives have been shown to induce apoptosis by modulating this pathway.[10][12]

Enzyme Inhibition

Chlorinated coumarin derivatives have been synthesized and screened for their inhibitory activity against various enzymes.

| Derivative Class | Target Enzyme | IC50 (µM) | Reference |

| O-substituted chlorinated coumarins | Acetylcholinesterase (AChE) | Varies with substitution | [17] |

| O-substituted chlorinated coumarins | Butyrylcholinesterase (BChE) | Varies with substitution | [17] |

| O-substituted chlorinated coumarins | Lipoxygenase (LOX) | Varies with substitution | [17] |

| 4-Hydroxycoumarin derivative (2) | Carbonic Anhydrase-II | 263 | [11] |

| 4-Hydroxycoumarin derivative (6) | Carbonic Anhydrase-II | 456 | [11] |

| Coumarin hydrazone derivative (3f) | α-Amylase | 49.70 µg/mL | [18] |

| Coumarin hydrazone derivative (3i) | α-Amylase | 48.80 µg/mL | [18] |

| Paniculatin (3) | Acetylcholinesterase (AChE) | 31.6 | [2] |

| Murranganone (2) | Acetylcholinesterase (AChE) | 79.1 | [2] |

| Murranganone (41) | Butyrylcholinesterase (BChE) | 74.3 | [2] |

Experimental Protocol: Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory effect of chloromethyl coumarin derivatives on enzyme activity.

Materials:

-

Chloromethyl coumarin derivative (inhibitor)

-

Purified enzyme

-

Substrate for the enzyme

-

Buffer solution appropriate for the enzyme assay

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the inhibitor, enzyme, and substrate in the appropriate buffer.

-

Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and various concentrations of the inhibitor. A control well should contain the buffer and enzyme without the inhibitor.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time at the optimal temperature for the enzyme to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Measurement: Measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the product of the enzymatic reaction.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value.

Synthesis of Chloromethyl Coumarin Derivatives

A common method for the synthesis of 4-(chloromethyl)-7-hydroxycoumarin is the Pechmann condensation.

Synthesis Protocol: 4-(chloromethyl)-7-hydroxycoumarin

This protocol is adapted from a patented synthesis method.[10]

Materials:

-

Resorcinol

-

Concentrated sulfuric acid (H2SO4)

-

Ethyl 4-chloroacetoacetate

-

Ice-water bath

-

Ethyl acetate for recrystallization

Procedure:

-

Under cooling in an ice-water bath, slowly add resorcinol (0.5 mol) to 90 ml of concentrated H2SO4 with continuous stirring.

-

Add ethyl 4-chloroacetoacetate (0.5 mol) to the mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Slowly pour the reaction liquid into ten times its volume of an ice-water bath.

-

Stir the resulting mixture at room temperature for one hour to facilitate the precipitation of a solid.

-

Filter the solid product.

-

Recrystallize the crude product from ethyl acetate.

-

Dry the purified solid to obtain 4-(chloromethyl)-7-hydroxycoumarin. The reported yield is up to 52.9%.[10]

Conclusion

Chloromethyl coumarin derivatives represent a highly versatile and promising class of compounds for researchers in cell biology, pharmacology, and medicinal chemistry. Their tunable photophysical properties make them excellent fluorescent probes for live-cell imaging, while their ability to generate ROS upon photoactivation establishes their role as potent photosensitizers in PDT. Furthermore, their demonstrated anticancer and enzyme inhibitory activities highlight their therapeutic potential. This guide provides a foundational resource of data and protocols to encourage and facilitate further exploration and application of these remarkable molecules.

References

- 1. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Construction of a coumarin-based fluorescent probe for accurately visualizing hydrogen sulfide in live cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Coumarin-Based Photosensitizers for Enhanced Antibacterial Type I/II Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. CN102924417A - 4-(chloromethyl)-7-hydroxy coumarin compound and preparation method thereof - Google Patents [patents.google.com]

- 11. scielo.br [scielo.br]

- 12. mdpi.com [mdpi.com]

- 13. scielo.br [scielo.br]

- 14. mdpi.com [mdpi.com]

- 15. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]

- 16. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Ascendant Profile of 6-Ethoxy-2H-chromen-2-one Compounds: A Technical Review of Synthesis, Biological Activity, and Therapeutic Prospects

For Researchers, Scientists, and Drug Development Professionals

The coumarin scaffold, a ubiquitous pharmacophore in medicinal chemistry, continues to yield derivatives with significant therapeutic potential. Among these, 6-ethoxy-2H-chromen-2-one and its analogues have emerged as a promising class of compounds with diverse biological activities. This technical guide provides a comprehensive review of the current state of knowledge on these compounds, focusing on their synthesis, quantitative biological data, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Synthesis of 6-Ethoxy-2H-chromen-2-one Derivatives

The primary route for the synthesis of 6-ethoxy-2H-chromen-2-one and its derivatives is the Pechmann condensation. This method involves the reaction of a substituted phenol with a β-ketoester in the presence of an acid catalyst. For the synthesis of 6-ethoxycoumarins, 4-ethoxyphenol is the key starting material.

General Experimental Protocol: Pechmann Condensation

A mixture of 4-ethoxyphenol (1 equivalent) and a β-ketoester (1-1.2 equivalents) is treated with a catalytic amount of a Brønsted or Lewis acid. Common catalysts include sulfuric acid, Amberlyst-15, or indium(III) chloride. The reaction is typically carried out under solvent-free conditions or in a high-boiling solvent such as toluene, with heating. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol to afford the desired 6-ethoxy-2H-chromen-2-one derivative.

Biological Activities of 6-Ethoxy-2H-chromen-2-one and Related Compounds

Derivatives of 6-alkoxy-2H-chromen-2-one have demonstrated a range of biological activities, primarily as anticancer and antimicrobial agents. The substitution at the 6-position of the coumarin ring plays a crucial role in modulating this activity.

Anticancer Activity

Coumarin derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[1] While specific quantitative data for 6-ethoxy-2H-chromen-2-one is limited in the reviewed literature, studies on related 6-substituted and other alkoxy-coumarins provide valuable insights into their potential. For instance, some coumarin derivatives have shown potent cytotoxic activity against various cancer cell lines.[2][3] The anticancer activity of coumarins is often attributed to their ability to interfere with signaling pathways such as PI3K/Akt/mTOR and to inhibit enzymes like carbonic anhydrase IX.[4][5][6]

Table 1: Anticancer Activity of Selected Coumarin Derivatives (Analogous Compounds)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Coumarin-cinnamic acid hybrid (Compound 4) | MCF-7 (Breast) | 3.26 | [2] |

| Coumarin-cinnamic acid hybrid (Compound 4) | A549 (Lung) | 9.34 | [2] |

| Coumarin-cinnamic acid hybrid (Compound 4) | HL60 (Leukemia) | 8.09 | [2] |

| 3-Decyl substituted quaternary ammonium coumarin | HT-29 (Colon) | 63-72% inhibition at 50 µM | [7] |

| 3-Decyl substituted quaternary ammonium coumarin | SK-OV-3 (Ovarian) | 63-72% inhibition at 50 µM | [7] |

Note: Data for 6-ethoxy-2H-chromen-2-one is not explicitly available in the reviewed literature; this table presents data for structurally related coumarin derivatives to indicate potential activity.

Antimicrobial Activity

Table 2: Antimicrobial Activity of Selected Coumarin Derivatives (Analogous Compounds)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Aegelinol | Staphylococcus aureus | 16 | [11] |

| Aegelinol | Salmonella typhi | 16 | [11] |

| Agasyllin | Staphylococcus aureus | 32 | [11] |

| Agasyllin | Salmonella typhi | 32 | [11] |

| 3,3′-(4-Nitrobenzylidene)-bis-(4-hydroxycoumarin) | S. aureus (MRSA) | 16-32 | [12] |

Note: Data for 6-ethoxy-2H-chromen-2-one is not explicitly available in the reviewed literature; this table presents data for structurally related coumarin derivatives to indicate potential activity.

Structure-Activity Relationship (SAR)

The biological activity of coumarin derivatives is highly dependent on the nature and position of substituents on the benzopyrone ring. For 6-substituted coumarins, the following general observations on the structure-activity relationship (SAR) can be made:

-

Anticancer Activity: The presence of electron-withdrawing or bulky groups at various positions can influence cytotoxicity. The overall lipophilicity of the molecule also plays a critical role.

-

Antimicrobial Activity: For antimicrobial action, substitutions at the 6- and 7-positions with alkoxy groups have been shown to be favorable.[9] The length and nature of the alkoxy chain can modulate the activity spectrum.

Future Perspectives

While the broader class of coumarins has been extensively studied, 6-ethoxy-2H-chromen-2-one and its close derivatives represent a relatively underexplored area with significant therapeutic promise. Future research should focus on the systematic synthesis and biological evaluation of a library of 6-ethoxycoumarin analogues to establish a clear quantitative structure-activity relationship. Detailed mechanistic studies are also warranted to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will be crucial in unlocking the full therapeutic potential of this promising class of molecules.

References

- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer [mdpi.com]

- 5. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 6. Novel 6- and 7-Substituted Coumarins with Inhibitory Action against Lipoxygenase and Tumor-Associated Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 8. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective in vivo and in vitro activities of 3,3′-4-nitrobenzylidene-bis-4-hydroxycoumarin against methicillin-resistant Staphylococcus aureus by inhibition of DNA polymerase III - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and synthesis of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one, a coumarin derivative of interest in scientific research and drug development. The information is compiled from available safety data sheets and academic literature on related compounds.

Physicochemical and Safety Data

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁ClO₃ | |

| Molecular Weight | 238.67 g/mol | |

| Appearance | Solid | |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H317: May cause an allergic skin reaction. | |

| Precautionary Codes | P280: Wear protective gloves/protective clothing/eye protection. | |

| Storage Class | 11: Combustible Solids | |

| Water Hazard Class | WGK 3: Severely hazardous to water. |

| Hazard Identification and First Aid Measures | |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available, a general procedure can be adapted from the synthesis of structurally similar coumarin derivatives. The following is a plausible method based on the Pechmann condensation reaction.

Synthesis of this compound

Materials:

-

4-Ethoxyphenol

-

Ethyl 4-chloroacetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or another suitable catalyst (e.g., Alumina Sulfuric Acid)

-

Ice

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a fume hood, cool a flask containing concentrated sulfuric acid in an ice bath.

-

Slowly add 4-ethoxyphenol to the cooled sulfuric acid with constant stirring.

-

Once the 4-ethoxyphenol is dissolved, slowly add ethyl 4-chloroacetoacetate to the mixture, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Slowly and carefully pour the reaction mixture into a beaker containing a large volume of ice water.

-

A solid precipitate of crude this compound should form.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from ethanol.

-

Dry the purified product under vacuum.

Purification of this compound

Purification of coumarin derivatives is typically achieved through recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

Column Chromatography:

-

Prepare a silica gel column using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal solvent system should be determined by thin-layer chromatography (TLC).

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the solution onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by this compound. Coumarin derivatives are known to exhibit a wide range of biological activities, and further research is required to elucidate the specific mechanisms of action for this compound.

Mandatory Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

Experimental Workflow: Synthesis and Purification

This diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for the target compound.

References

molecular weight and formula of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one, a member of the coumarin family of compounds. Coumarins are a significant class of benzopyrone scaffolds known for their wide range of pharmacological activities. This guide covers the fundamental physicochemical properties, a detailed, plausible synthetic protocol based on established methodologies, and predicted spectral data for this specific derivative. Furthermore, it explores the potential biological significance of this compound by examining the activities of structurally related molecules, particularly in the context of cell signaling pathways relevant to drug discovery and development.

Physicochemical Properties

This compound is a solid organic compound.[1] Its core structure consists of a fused benzene and α-pyrone ring, characteristic of all coumarins, with an ethoxy group at the 6-position and a chloromethyl group at the 4-position. These substitutions are expected to influence its solubility, reactivity, and biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁ClO₃ | [1] |

| Molecular Weight | 238.67 g/mol | [1] |

| Appearance | Solid (predicted) | [1] |

| CAS Number | 933916-95-1 |

Synthesis Protocol: Pechmann Condensation

The synthesis of 4-substituted coumarins is most commonly achieved through the Pechmann condensation.[2][3] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of this compound, the logical precursors are 4-ethoxyphenol and ethyl 4-chloroacetoacetate.

Experimental Protocol (Proposed)

Materials:

-

4-Ethoxyphenol

-

Ethyl 4-chloroacetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst (e.g., Amberlyst-15, montmorillonite K-10)

-

Ethanol

-

Ice

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 4-ethoxyphenol in a minimal amount of a suitable solvent like ethanol.

-

Cooling: Place the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Addition of Reactants: Slowly add 1.1 equivalents of ethyl 4-chloroacetoacetate to the stirred solution.

-

Catalyst Addition: While maintaining the low temperature, add a catalytic amount of concentrated sulfuric acid dropwise. The reaction is typically exothermic, and careful control of the temperature is crucial.

-

Reaction Progression: After the addition of the catalyst, allow the reaction mixture to stir at room temperature for a specified time (typically ranging from a few hours to overnight), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice. A solid precipitate of the crude product should form.

-

Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Logical Workflow for Pechmann Condensation:

Caption: Workflow for the synthesis of this compound.

Spectral Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the coumarin ring system, the ethoxy group (a triplet and a quartet), a singlet for the vinylic proton at the 3-position, and a singlet for the chloromethyl protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the lactone, the aromatic carbons, the carbons of the ethoxy group, and the chloromethyl carbon.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for coumarins involve the loss of CO and subsequent fragmentation of the substituent groups.

Potential Biological Activity and Signaling Pathway Involvement

Direct experimental evidence for the biological activity of this compound is not available in the reviewed literature. However, the extensive research on coumarin derivatives allows for informed speculation on its potential pharmacological relevance.

Coumarins are known to exhibit a wide range of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. The nature and position of substituents on the coumarin scaffold play a crucial role in determining their specific biological effects.

Of particular interest to drug development is the potential for coumarin derivatives to modulate key cellular signaling pathways. The PI3K/Akt/mTOR pathway , a critical regulator of cell proliferation, survival, and metabolism, is frequently dysregulated in cancer and other diseases. Notably, some substituted 2H-chromene derivatives have been identified as inhibitors of the PI3K/Akt pathway. For instance, 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene has been reported as a phosphoinositide 3-kinase (PI3K) inhibitor. This suggests that this compound could potentially exhibit similar inhibitory activity, making it a candidate for further investigation in cancer research.

Hypothesized Signaling Pathway Inhibition:

Caption: Hypothesized inhibition of the PI3K signaling pathway.

Conclusion and Future Directions

This compound is a coumarin derivative with potential for further investigation in the field of medicinal chemistry. While its fundamental physicochemical properties are established, detailed experimental characterization and biological evaluation are currently lacking in the public domain. The proposed synthesis via Pechmann condensation provides a viable route for obtaining this compound for research purposes.

Future studies should focus on:

-

The definitive synthesis and full spectral characterization (NMR, MS, IR, and elemental analysis) of this compound.

-

In vitro screening of its biological activities, with a particular focus on its potential as an anticancer agent and its ability to modulate the PI3K/Akt/mTOR signaling pathway.

-

Structure-activity relationship (SAR) studies to understand the contribution of the 6-ethoxy and 4-chloromethyl substituents to its biological profile.

Such research will be invaluable in determining the therapeutic potential of this and related coumarin derivatives for the development of novel drug candidates.

References

Navigating the Research Landscape of 4-(Chloromethyl)-6-ethoxy-2H-chromen-2-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently available information on 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one (CAS No. 933916-95-1), a coumarin derivative of interest in various research applications. While a detailed experimental and analytical profile for this specific compound is not extensively documented in publicly accessible literature, this guide consolidates the existing data on its commercial availability, general synthetic principles, and the expected reactivity and utility based on the broader class of 4-(chloromethyl)coumarins.

Commercial Availability and Physicochemical Properties

Several chemical suppliers list this compound in their catalogs, facilitating its procurement for research purposes. While comprehensive, batch-specific analytical data should be requested directly from the suppliers, the fundamental physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 933916-95-1 | Santa Cruz Biotechnology, Hairui Chemical |

| Molecular Formula | C₁₂H₁₁ClO₃ | Sigma-Aldrich |

| Molecular Weight | 238.67 g/mol | Sigma-Aldrich |

| Appearance | Solid (predicted) | Sigma-Aldrich |